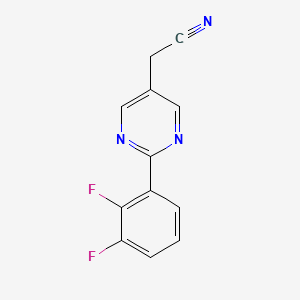
2-(1-Benzothiophen-7-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzothiophen-7-yl)butanoic acid is an organic compound with the molecular formula C12H12O2S. It features a benzothiophene moiety, which is a sulfur-containing heterocycle, attached to a butanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of alkynyl sulfides with aryne intermediates to form benzothiophene derivatives . The reaction conditions often include the use of o-silylaryl triflates and alkynyl sulfides in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable synthetic routes that ensure high yield and purity. This might include optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzothiophen-7-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other parts of the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring or the butanoic acid chain.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution Reagents: Halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzothiophene ring.
Scientific Research Applications
2-(1-Benzothiophen-7-yl)butanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-(1-Benzothiophen-7-yl)butanoic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding . Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: A simpler structure without the butanoic acid side chain.
Benzo[b]thiophene-2-boronic acid: Contains a boronic acid group instead of a butanoic acid chain.
Uniqueness
2-(1-Benzothiophen-7-yl)butanoic acid is unique due to the presence of both the benzothiophene ring and the butanoic acid chain. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H12O2S |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
2-(1-benzothiophen-7-yl)butanoic acid |
InChI |
InChI=1S/C12H12O2S/c1-2-9(12(13)14)10-5-3-4-8-6-7-15-11(8)10/h3-7,9H,2H2,1H3,(H,13,14) |
InChI Key |
BYGHVJJSNMQYSP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC2=C1SC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid](/img/structure/B13082863.png)

![2-(Methylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol](/img/structure/B13082881.png)

![4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide](/img/structure/B13082898.png)


![1-[2-(Pyrazin-2-YL)ethyl]-1H-imidazol-2-amine](/img/structure/B13082914.png)



![5-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13082929.png)


